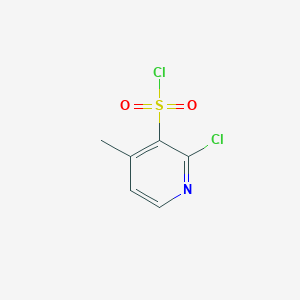
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride
概要
説明
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is a chemical compound that is widely used in the synthesis of medicines . It is an essential medical intermediate .
Synthesis Analysis
The synthesis of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride involves several steps. The molecular ions of these compounds were characterized by high stability, as the relative intensity of their mass spectral peaks was 77-100% .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is characterized by its empirical formula (Hill Notation): C5H4ClNO2S and a molecular weight of 177.61 .Chemical Reactions Analysis
This compound reacts with other chemicals in various ways. For instance, it reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
This compound has a refractive index n20/D of 1.556 and a density of 1.460 g/mL at 25 °C .科学的研究の応用
Synthesis of Nevirapine
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used for the treatment of HIV-1 . The synthesis process involves condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .
Synthesis of Pyridine-3-Sulfonyl Chlorides
This compound can be synthesized through the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides can then be converted to pyridine-3-sulfonic acids and -sulfonyl amides .
Production of Biologically Active Compounds
Pyridine-3-sulfonyl chlorides, which can be synthesized from 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride, are used as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . These compounds have shown promising biological activity .
Determination of Gas-Phase Basicity
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride has been used in the determination of gas-phase basicity of several relatively small organic molecules that are used in the Matrix-Assisted Laser Desorption/Ionization (MALDI) process .
5. Evaluation of Cancer Risks and Metabolic Diseases Estrogen metabolites are important biomarkers to evaluate cancer risks and metabolic diseases. Pyridine-3-sulfonyl chloride, which can be synthesized from 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride, is used in the quantitation of unconjugated forms of endogenous steroids and their metabolites in humans .
6. Treatment of Disorders Involving Elevated Plasma Blood Glucose Compounds synthesized from 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride have shown efficacy in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-4-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJAYGONSGGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253114 | |
| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyridine-3-sulfonyl chloride | |
CAS RN |
1208081-91-7 | |
| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455500.png)
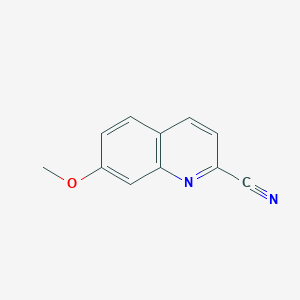

![[1-(2-Chlorophenyl)cyclopropyl]methanol](/img/structure/B1455504.png)
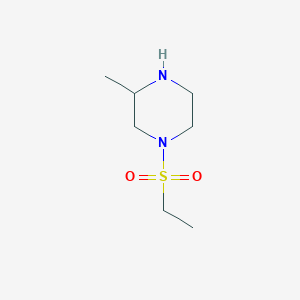
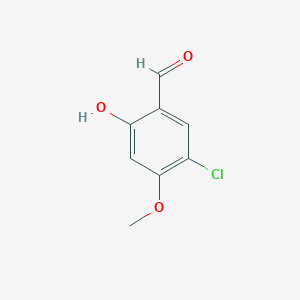
![6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid](/img/structure/B1455507.png)
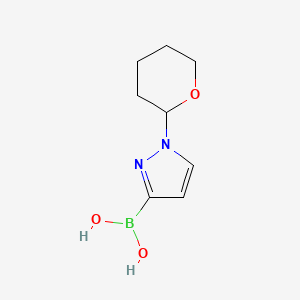
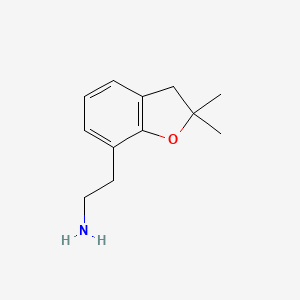
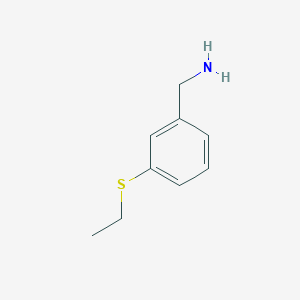
![Methyl imidazo[1,2-A]pyrimidine-7-carboxylate](/img/structure/B1455517.png)
![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)

